Azido-PEG4-acyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG4-acyl chloride is a heterobifunctional polyethylene glycol linker containing an azide group and an acyl chloride group. This compound is widely used in click chemistry due to its ability to react with terminal alkynes and cyclooctyne derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-acyl chloride typically involves the reaction of polyethylene glycol with azide and acyl chloride groups. The process begins with the preparation of an ester from the corresponding amino acid, which is then reacted with excess hydrazine hydrate to form a hydrazide. The hydrazide is converted to an acyl azide in the presence of nitrous acid. This acyl azide is then reacted with the appropriate reagents to form this compound .
Industrial Production Methods
Industrial production of this compound involves continuous-flow systems to safely generate and react acyl azides in situ. This method ensures efficient extraction into the organic phase containing the amine nucleophile for peptide coupling .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-acyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming alkyl azides.
Reduction: The azide group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation (palladium on carbon, hydrogen gas).
Cycloaddition: Terminal alkynes or cyclooctyne derivatives under mild conditions.
Major Products Formed
Alkyl Azides: Formed from nucleophilic substitution reactions.
Primary Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Azido-PEG4-acyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of polymers and materials with specific functional properties.
Mechanism of Action
Azido-PEG4-acyl chloride exerts its effects through the azide and acyl chloride groups. The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. The acyl chloride group can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, facilitating the synthesis of complex structures .
Comparison with Similar Compounds
Azido-PEG4-acyl chloride is unique due to its heterobifunctional nature, containing both an azide and an acyl chloride group. Similar compounds include:
Azido-PEG4-acid: Contains an azide group and a terminal carboxylic acid.
Azido-PEG4-amine: Contains an azide group and a terminal amine.
Azido-PEG4-alcohol: Contains an azide group and a terminal hydroxyl group.
Compared to these compounds, this compound offers greater versatility in chemical reactions due to the presence of the reactive acyl chloride group, making it a valuable tool in synthetic chemistry and bioconjugation applications.
Properties
Molecular Formula |
C9H16ClN3O5 |
---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2 |
InChI Key |
OVXKWOMXGPDKRR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.